Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

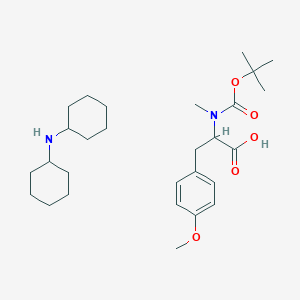

Boc-Metyr(Me)-OH DCHA, also known as tert-Butyloxycarbonyl-N-methyltyrosine-OH dicyclohexylamine, is a compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Metyr(Me)-OH DCHA typically involves the protection of the amino group of N-methyltyrosine with a tert-butyloxycarbonyl group. This can be achieved by reacting N-methyltyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of Boc-Metyr(Me)-OH DCHA follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including crystallization and high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Metyr(Me)-OH DCHA undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Substitution Reactions: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Carbodiimides (e.g., dicyclohexylcarbodiimide), hydroxybenzotriazole.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Deprotection: N-methyltyrosine.

Coupling: Peptides and proteins with N-methyltyrosine residues.

Substitution: Alkylated or acylated derivatives of N-methyltyrosine.

Scientific Research Applications

Boc-Metyr(Me)-OH DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, particularly those containing N-methyltyrosine residues.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Used in the modification of proteins and peptides for various bioconjugation applications.

Biological Studies: Utilized in the study of protein-protein interactions, enzyme mechanisms, and receptor binding.

Mechanism of Action

The mechanism of action of Boc-Metyr(Me)-OH DCHA primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins with specific sequences and functionalities.

Comparison with Similar Compounds

Boc-Metyr(Me)-OH DCHA can be compared with other Boc-protected amino acids, such as:

Boc-Phenylalanine: Similar in its use as a protected amino acid in peptide synthesis but lacks the hydroxyl group present in tyrosine.

Boc-Tyrosine: Similar structure but without the N-methyl group, leading to different reactivity and properties.

Boc-Serine: Contains a hydroxyl group like tyrosine but differs in the side chain structure.

The uniqueness of Boc-Metyr(Me)-OH DCHA lies in its N-methyl group, which can influence the conformation and reactivity of peptides and proteins containing this residue.

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoate is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C23H42N2O4. Its structure includes:

- Dicyclohexylamine as a core amine component.

- A tert-butoxycarbonyl (Boc) protective group that is commonly used in organic synthesis to protect amines.

- A methyl group and a 4-methoxyphenyl moiety that contribute to its biological activity.

The biological activity of dicyclohexylamine derivatives is primarily attributed to their interaction with various biological targets. The presence of the methoxyphenyl group enhances the compound's affinity for certain receptors and enzymes, potentially influencing pathways involved in cell signaling and metabolism.

Pharmacological Effects

-

Anticancer Activity :

- Studies have indicated that compounds similar to dicyclohexylamine exhibit inhibitory effects on cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells in vitro, suggesting potential for therapeutic applications in hematological malignancies .

- Neuroprotective Effects :

- Toxicity Profile :

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1 : A patient with refractory DLBCL showed significant tumor reduction after treatment with a compound exhibiting similar structural characteristics to dicyclohexylamine, emphasizing the need for further clinical investigations .

- Case Study 2 : In a study involving neurodegenerative models, dicyclohexylamine derivatives demonstrated reduced neuronal death compared to controls, suggesting their potential as neuroprotective agents .

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the efficacy of dicyclohexylamine derivatives:

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)10-11-6-8-12(21-5)9-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-9,13H,10H2,1-5H3,(H,18,19);11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGWIMOMDIMBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.